N6-Methylquinoline-5,6-diamine

Catalog No.
S664028
CAS No.
14204-98-9
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Methylquinoline-5,6-diamine

CAS Number

14204-98-9

Product Name

N6-Methylquinoline-5,6-diamine

IUPAC Name

6-N-methylquinoline-5,6-diamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8/h2-6,12H,11H2,1H3

InChI Key

VKTBLHRTAVWXIJ-UHFFFAOYSA-N

SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N

Synonyms

N6-Methyl-5,6-quinolinediamine;

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)N

N6-Methylquinoline-5,6-diamine (N6-MQD) is a heterocyclic organic compound. It belongs to the class of aromatic amines, containing a six-membered ring with nitrogen atoms (quinoline) and amine groups (diamine). Research on N6-MQD is limited, and its origin and specific significance in scientific research are not well documented [].


Molecular Structure Analysis

N6-MQD has a bicyclic structure consisting of a benzene ring fused with a pyridine ring. It possesses two amine groups attached to the neighboring carbon atoms at positions 5 and 6 of the quinoline ring, and a methyl group attached to the nitrogen atom at position 6 [].

The presence of the amine groups makes N6-MQD a polar molecule, potentially influencing its solubility and reactivity [].


Chemical Reactions Analysis

There is a lack of scientific literature available on the specific chemical reactions involving N6-MQD.


Physical And Chemical Properties Analysis

Data on the physical and chemical properties of N6-MQD, such as melting point, boiling point, solubility, and stability, are currently unavailable in scientific databases [, ].

Due to the limited research on N6-MQD, its mechanism of action and any potential biological role are unknown at this time [].

  • Organic Chemistry: The presence of the quinoline ring system suggests interesting possibilities for organic synthesis. Quinoline derivatives are known for their diverse applications in medicinal chemistry and material science []. N6-Methylquinoline-5,6-diamine could serve as a starting material for the synthesis of more complex quinoline-based molecules with potential biological activity.
  • Medicinal Chemistry: The combination of the aromatic quinoline ring and the diamine functional group might be relevant for medicinal chemistry research. Quinoline derivatives have been explored for their anti-cancer, anti-bacterial, and anti-malarial properties []. Further studies are needed to investigate if N6-Methylquinoline-5,6-diamine exhibits any similar bioactivity.

XLogP3

1.5

Other CAS

14204-98-9

Wikipedia

5-Amino-6-(methylamino)quinoline

Dates

Modify: 2023-09-16

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